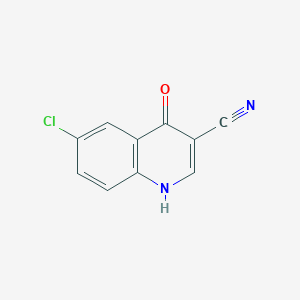

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Description

The exact mass of the compound this compound is 204.0090405 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJOOHABEZBOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640929 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-16-7, 71083-61-9 | |

| Record name | 6-Chloro-4-hydroxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61338-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile synthesis methods

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

This guide provides a comprehensive technical overview of the primary synthetic methodologies for this compound, a pivotal intermediate in the development of pharmaceutical agents. The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum antibacterial activity. The specific functionalization of this core, featuring a chloro group at the 6-position and a nitrile at the 3-position, offers a versatile platform for further chemical elaboration. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, comparative analyses of synthetic routes, and actionable experimental protocols.

Strategic Overview of Synthetic Pathways

The synthesis of the 6-chloro-4-oxo-1,4-dihydroquinoline ring system is predominantly achieved through two robust and well-established strategies. The choice between these pathways often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.

-

The Gould-Jacobs Reaction: This classic approach remains a cornerstone for quinolone synthesis. It involves the initial condensation of a substituted aniline with an activated malonate derivative, followed by a high-temperature thermal cyclization to construct the heterocyclic core.[1][2] This method is valued for its reliability and directness.

-

Enaminonitrile-Mediated Cyclization: A related but distinct strategy focuses on the formation and subsequent cyclization of a β-enaminonitrile intermediate. This pathway can sometimes offer milder cyclization conditions compared to the traditional Gould-Jacobs reaction, providing an advantage when dealing with thermally sensitive substrates.[3]

This guide will dissect each of these primary routes, providing a detailed examination of the underlying chemical principles, step-by-step protocols, and a comparative analysis to inform synthetic planning.

Methodology I: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a direct and effective route to the 4-hydroxyquinoline (or its tautomeric 4-oxo form) scaffold. The sequence begins with a nucleophilic substitution reaction, followed by a thermally induced pericyclic reaction.[1][4]

Mechanistic Principle

The synthesis of this compound via this route involves two key transformations:

-

Condensation: 4-Chloroaniline reacts with ethyl (ethoxymethylene)cyanoacetate (EMCE). The amino group of the aniline attacks the electron-deficient carbon of the methylene group, leading to the elimination of ethanol and the formation of the key intermediate, ethyl 2-cyano-3-(4-chloroanilino)acrylate.

-

Thermal Cyclization: The acrylate intermediate undergoes an intramolecular electrocyclization upon heating at high temperatures (typically >250 °C).[2] This 6-electron cyclization is followed by the elimination of a second molecule of ethanol to yield the aromatic quinolone ring system. The reaction is often performed in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to achieve the necessary temperatures.[5][6]

Synthetic Workflow Diagram

References

An In-depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this guide synthesizes foundational knowledge, predicted properties, and experimental data from closely related structural analogs. The document is intended to serve as a foundational resource for researchers, offering insights into its structural features, expected physicochemical characteristics, and the analytical methodologies crucial for its characterization. We will explore its core structure, predictable properties, and provide standardized protocols for its experimental analysis, thereby establishing a framework for future research and application.

Introduction and Molecular Overview

This compound belongs to the quinolone family, a class of compounds renowned for their broad-spectrum antibacterial activity.[1] The core structure, a 4-quinolone, is a bicyclic system composed of a benzene ring fused to a pyridin-4-one ring. The specific substitutions on this scaffold, a chlorine atom at the 6-position and a nitrile group at the 3-position, are expected to significantly influence its chemical reactivity, biological activity, and overall physicochemical profile.

The presence of the 4-oxo group and the endocyclic nitrogen atom allows for tautomerization, a key feature of this class of compounds. The electron-withdrawing nature of the chlorine and nitrile substituents is anticipated to impact the electron density distribution across the aromatic system, influencing its intermolecular interactions and potential as a pharmacophore.

Chemical Structure and Identification

-

IUPAC Name: this compound[2]

-

CAS Number: 71083-61-9[2]

-

Molecular Formula: C₁₀H₅ClN₂O[3]

-

Molecular Weight: 204.61 g/mol [3]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Experimental Value | Predicted/Inferred Value | Source/Method |

| Molecular Weight | 204.61 g/mol | - | |

| Melting Point | Not available | Likely >200 °C | Based on related quinolone structures |

| Solubility | Not available | Sparingly soluble in water; likely soluble in polar aprotic solvents like DMSO and DMF. | Inferred from the structure and data for similar compounds[4] |

| pKa | Not available | Estimated acidic pKa ~6-8 (N-H proton); Estimated basic pKa ~4-6 (quinoline nitrogen) | Based on the 4-oxo-1,4-dihydroquinoline core |

| LogP | Not available | 2.1 | Predicted[5] |

Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity and lattice energy. For quinolone derivatives, the planar aromatic structure and potential for intermolecular hydrogen bonding via the N-H and C=O groups typically result in high melting points. While an experimental value for this compound is not documented, analogous structures such as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid exhibit melting points in the range of 242-245 °C.[6] It is therefore reasonable to predict that the title compound will have a similarly high melting point, likely exceeding 200 °C.

Solubility

The solubility of a compound in various solvents is critical for its synthesis, purification, formulation, and biological testing. The quinolone scaffold, with its polar N-H and C=O groups, and the appended nitrile group, suggests some polarity. However, the fused aromatic rings contribute to its lipophilicity. Consequently, this compound is expected to be sparingly soluble in water but should exhibit greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for in vitro biological assays.[4]

pKa

The ionization state of a molecule at physiological pH is a key determinant of its absorption and distribution. The 4-oxo-1,4-dihydroquinoline core possesses both acidic and basic centers. The N-H proton is weakly acidic, with reported pKa values for similar quinolones typically falling in the range of 6-8. The quinoline nitrogen atom is weakly basic, with an estimated pKa of 4-6. The electron-withdrawing effects of the chloro and nitrile substituents are likely to increase the acidity of the N-H proton and decrease the basicity of the quinoline nitrogen.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro and oxo substituents. The N-H proton is expected to appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift (typically >170 ppm). The carbon of the nitrile group will also have a characteristic chemical shift in the aromatic region.

While experimental NMR data for the title compound is not available in the searched literature, spectra for related quinoline derivatives have been reported and can serve as a reference for expected chemical shift ranges.[7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretch: A strong, sharp band around 1650-1700 cm⁻¹.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry should confirm the molecular formula C₁₀H₅ClN₂O. The predicted monoisotopic mass is 204.00903 Da.[5] The fragmentation pattern will likely involve the loss of small molecules such as CO and HCN, providing further structural information.

UV-Visible Spectroscopy

Quinolone derivatives typically exhibit characteristic UV-Vis absorption spectra due to the π-π* transitions within the aromatic system. The spectrum is expected to show multiple absorption bands, with the positions of the maxima (λmax) being sensitive to the substitution pattern and the solvent.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the initial searches, general synthetic routes for quinolone derivatives are well-established. A common approach involves the Gould-Jacobs reaction, starting from an appropriately substituted aniline and a malonic acid derivative, followed by cyclization at high temperature. For the title compound, a plausible starting material would be 4-chloroaniline.

The reactivity of this compound will be dictated by its functional groups. The quinolone core can undergo electrophilic substitution on the benzene ring. The N-H group can be alkylated or acylated. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.

Diagram 2: Representative Synthetic Pathway for Quinolone Core

Caption: A generalized Gould-Jacobs reaction for the synthesis of a 4-quinolone core.

Safety, Handling, and Storage

Specific safety data for this compound is not available. However, based on the known toxicology of quinolone derivatives and chloro-aromatic compounds, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10] Quinolones can be sensitive to light, so storage in an amber vial is advisable.

-

Toxicity: Chloro-substituted quinolones may exhibit phototoxicity.[8] As a general precaution, exposure to strong light should be minimized during handling and storage. The toxicological properties of this specific compound have not been thoroughly investigated.

Experimental Protocols

The following are generalized, step-by-step methodologies for the characterization of this compound.

Melting Point Determination

Diagram 3: Workflow for Melting Point Determination

Caption: A simplified workflow for determining the melting point of a solid sample.

Protocol:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Spectroscopic Analysis

Protocol for NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Protocol for IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion and Future Directions

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, drawing upon data from structurally related compounds where specific experimental values are unavailable. The lack of extensive characterization in the public domain highlights an opportunity for further research to fully elucidate its chemical and biological profile. Future work should focus on the definitive experimental determination of its melting point, solubility, pKa, and comprehensive spectroscopic characterization. Furthermore, the synthesis of this compound and the exploration of its reactivity would provide a valuable platform for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Chloro-4-oxo-1,4-dihydro-quinoline-3-carbonitrile | 71083-61-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

- 9. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

This guide provides an in-depth exploration of the biological activities of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, multifaceted biological effects, and the experimental methodologies used to elucidate its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview grounded in scientific literature.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Quinolines and their derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antimalarial properties.[2][3][4] The compound this compound belongs to this versatile class of molecules, with its specific substitutions—a chloro group at position 6, an oxo group at position 4, and a carbonitrile group at position 3—conferring a unique profile of biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving a cyclization reaction as a key step. A representative synthetic pathway is outlined below.

Caption: Synthetic pathway for this compound.

Antimicrobial Activity

Derivatives of quinoline-3-carbonitrile have demonstrated notable antibacterial and antifungal activities.[5][6] The planar quinoline ring can intercalate with microbial DNA, while various substituents can interact with key enzymes, leading to microbial cell death.

Antibacterial Activity

Several studies have highlighted the potential of quinoline derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria.[1][5] The proposed mechanism of action for many quinoline-based antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme crucial for DNA replication, transcription, and repair.[5]

Table 1: In Vitro Antibacterial Activity of Representative Quinolone Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Quinolone Derivative 7 | E. coli | 1 | [7] |

| Quinolone Derivative 7 | K. pneumoniae | 1 | [7] |

| Quinolone Derivative 7 | S. aureus | 4.1 | [7] |

| Quinolone Derivative 7 | B. cereus | 2.4 | [7] |

| Ciprofloxacin (control) | S. aureus | 0.5-1 | [2] |

Antifungal Activity

Quinoline derivatives have also been investigated for their antifungal properties.[4] Some compounds have shown efficacy against clinically relevant fungal strains.

Table 2: In Vitro Antifungal Activity of Representative Quinolone Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Quinolone Derivative 32 | A. flavus | 12.5 | [4] |

| Quinolone Derivative 32 | A. niger | 25 | [4] |

| Quinolone Derivative 33 | F. oxysporum | 25 | [4] |

| Quinolone Derivative 34 | C. neoformans | 25 | [4] |

Anticancer Activity

The anticancer potential of quinoline derivatives has been a significant area of research.[8][9] The presence of the nitrile group (CN) is often associated with enhanced antitumor activity.[8][10] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways.

Some quinoline derivatives have been shown to exhibit cytotoxic activity against a range of human tumor cell lines, including those of the breast, colon, lung, and prostate.[9][11]

Table 3: In Vitro Anticancer Activity of Representative Quinolone Derivatives

| Compound | Cell Line | GI50 (µM) | Reference |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 | [12] |

| Quinazoline-chalcone 14g | HCT-116 (Colon) | 1.81 | [12] |

| Pyrimidodiazepine 16c | Various | >10-fold more potent than doxorubicin | [12] |

| 4-aminoquinoline derivative | MDA-MB 468 (Breast) | More potent than chloroquine | [13] |

Proposed Mechanism of Anticancer Action

While the precise mechanism for this compound is still under investigation, related compounds have been shown to target key signaling pathways involved in cancer progression. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers.

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.

Antiviral Activity

Certain quinoline derivatives have demonstrated promising antiviral activity, notably against HIV-1.[14] A ribonucleoside derivative of 6-chloro-4-oxo-quinoline has been shown to inhibit HIV-1 replication by targeting the reverse transcriptase (RT) enzyme.[14][15] This enzyme is critical for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.

The compound was found to be effective against different HIV-1 subtypes and showed synergistic effects when combined with other antiretroviral drugs.[14]

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as antimicrobial, anticancer, and antiviral agents warrants further investigation. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationship to enhance potency and reduce toxicity, and conducting preclinical and clinical studies to evaluate their therapeutic efficacy and safety. The versatility of the quinoline scaffold continues to make it a focal point for the development of novel therapeutic agents.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a well-established synthesis protocol, and its current and potential applications in drug discovery and development. The quinoline scaffold is a privileged structure in pharmacology, and the unique substitution pattern of this molecule, featuring a chloro group, a keto-enol tautomeric system, and a reactive carbonitrile moiety, makes it a versatile intermediate for the synthesis of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of new pharmaceuticals.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinolines and their derivatives have long been a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The planar, bicyclic aromatic ring system of quinoline allows for effective interaction with various biological targets, such as enzymes and receptors. The introduction of specific substituents onto the quinoline core is a well-established strategy to modulate the pharmacological profile, influencing factors like potency, selectivity, and pharmacokinetic properties.

This compound (Figure 1) is a functionalized quinoline that serves as a key building block in synthetic organic chemistry. The presence of a chlorine atom at the 6-position can enhance lipophilicity and modulate electronic properties, potentially improving cell permeability and target engagement. The 4-oxo group exists in tautomeric equilibrium with its enol form, 6-chloro-4-hydroxyquinoline-3-carbonitrile, which can influence its reactivity and hydrogen bonding capabilities. The carbonitrile group at the 3-position is a particularly versatile functional handle, readily convertible to other functionalities such as carboxylic acids, amides, and tetrazoles, thus enabling the synthesis of a diverse library of derivatives.

Core Compound Profile

A thorough understanding of the fundamental properties of a compound is critical for its effective use in research and development.

Chemical Identity and Nomenclature

-

Systematic Name: this compound

-

Tautomeric Form: 6-Chloro-4-hydroxyquinoline-3-carbonitrile

-

CAS Number: 71083-61-9 (for the 4-oxo form)[1]

-

CAS Number (Tautomer): 61338-16-7 (for the 4-hydroxy form)[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that due to the tautomeric nature of the compound, some properties may be influenced by the predominant form in a given environment.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClN₂O | [1] |

| Molecular Weight | 204.62 g/mol | [1] |

| Appearance | Solid (Predicted) | |

| Melting Point | >300 °C | |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | |

| LogP (Predicted) | 2.05 | [4] |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a modified Gould-Jacobs reaction. This classical method for quinoline synthesis involves the condensation of a substituted aniline with a malonic acid derivative, followed by a high-temperature cyclization. For the synthesis of the target carbonitrile, 4-chloroaniline is reacted with ethoxymethylenemalononitrile.

Reaction Pathway

The synthesis proceeds in two key steps:

-

Condensation: 4-Chloroaniline reacts with ethoxymethylenemalononitrile via a nucleophilic addition-elimination reaction to form the intermediate, 2-cyano-3-(4-chloroanilino)acrylonitrile.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature, typically in a high-boiling solvent like diphenyl ether, to yield the final product, this compound.

"4-Chloroaniline" [fillcolor="#F1F3F4", style=filled]; "Ethoxymethylenemalononitrile" [fillcolor="#F1F3F4", style=filled]; "Intermediate" [label="2-cyano-3-(4-chloroanilino)acrylonitrile", fillcolor="#F1F3F4", style=filled]; "Product" [label="this compound", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

"4-Chloroaniline" -> "Intermediate" [label="+"]; "Ethoxymethylenemalononitrile" -> "Intermediate" [label="+"]; "Intermediate" -> "Product" [label="High Temperature\n(e.g., Diphenyl Ether)"]; }

Caption: Synthesis pathway for this compound.Detailed Experimental Protocol

Materials:

-

4-Chloroaniline

-

Ethoxymethylenemalononitrile

-

Diphenyl ether

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: In a round-bottom flask, dissolve 4-chloroaniline (1 eq.) in ethanol. To this solution, add ethoxymethylenemalononitrile (1.1 eq.). Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the intermediate product, 2-cyano-3-(4-chloroanilino)acrylonitrile, may precipitate. The solvent can be removed under reduced pressure to yield the crude intermediate.

-

Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to 240-250 °C. Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the reaction temperature for 30-60 minutes. The cyclization reaction results in the formation of the product, which will precipitate upon cooling.

-

Workup and Purification: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent such as hexane or petroleum ether to facilitate the precipitation of the product. Collect the solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely available in the literature, the expected spectroscopic data can be predicted based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline ring (doublets and a singlet), a singlet for the proton at the 2-position, and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the carbonitrile carbon, the carbonyl carbon, and the aromatic carbons of the quinoline ring. |

| IR (cm⁻¹) | A strong absorption for the C≡N stretch (around 2220 cm⁻¹), a C=O stretch (around 1650 cm⁻¹), and N-H stretching vibrations. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight (204.62 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine. |

Applications in Drug Discovery

The structural features of this compound make it a valuable starting material for the synthesis of a variety of biologically active molecules.

Precursor for Anticancer Agents

The quinoline core is present in numerous anticancer agents. The carbonitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. These derivatives can be screened for their antiproliferative activity against various cancer cell lines. For instance, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have shown promising anticancer activity.[5][6]

Synthesis of Kinase Inhibitors

Many kinase inhibitors incorporate a substituted quinoline scaffold. The versatile reactivity of the carbonitrile and the chloro-substituent allows for the introduction of various pharmacophoric groups to target the ATP-binding site of kinases.

Development of Antimicrobial Agents

Quinolones are a well-known class of antibiotics. While the classic fluoroquinolones have a carboxylic acid at the 3-position, the carbonitrile can be used to synthesize bioisosteres or other derivatives with potential antibacterial or antiviral activity. For example, related 6-chloro-quinoline derivatives have been investigated as anti-HBV agents.[7]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Gould-Jacobs reaction and the presence of multiple reactive sites for further functionalization make it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate further research and innovation in the field.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 61338-16-7 Cas No. | 6-Chloro-4-hydroxyquinoline-3-carbonitrile | Matrix Scientific [matrixscientific.com]

- 3. 6-Chloro-4-hydroxyquinoline-3- carbonitrile | 61338-16-7 [chemicalbook.com]

- 4. 6-Chloro-4-hydroxyquinoline-3- carbonitrile CAS#: 61338-16-7 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 6-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3) [pubchemlite.lcsb.uni.lu]

The Quinoline-3-Carbonitrile Core: A Journey from Synthesis to Therapeutic Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, has long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Within this esteemed family, the quinoline-3-carbonitrile scaffold has emerged as a particularly compelling pharmacophore. Its unique electronic properties and synthetic accessibility have propelled it to the forefront of drug discovery, leading to the development of compounds with a wide spectrum of biological activities. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinoline-3-carbonitrile compounds, offering insights into their diverse therapeutic applications.

A Historical Perspective: From Classical Reactions to Targeted Design

The journey of quinoline synthesis began in the late 19th century with the advent of several named reactions that remain fundamental to heterocyclic chemistry.[2] Methods such as the Skraup (1880), Friedländer (1882), Combes (1888), and Gould-Jacobs (1939) syntheses laid the groundwork for constructing the quinoline core from simple aromatic amines and carbonyl compounds.[2][3] These classical methods, while foundational, often required harsh conditions and offered limited control over substitution patterns.

The specific story of the quinoline-3-carbonitrile functionality, however, is more recent and deeply intertwined with the rise of targeted therapies. A pivotal moment in its history came from the field of oncology, specifically in the quest for potent kinase inhibitors. Researchers at Wyeth, building upon the structure of the quinazoline-based EGFR inhibitor PD-153035, strategically replaced a nitrogen atom in the pyrimidine ring with a carbon bearing an electron-withdrawing nitrile group. This rational design choice led to the discovery of 4-anilino-3-quinolinecarbonitriles as potent kinase inhibitors, marking a significant milestone in the development of this compound class. This deliberate modification highlighted the importance of the 3-carbonitrile group for biological activity and opened the door for extensive structure-activity relationship (SAR) studies.

Synthetic Strategies: Building the Quinoline-3-Carbonitrile Core

The synthesis of quinoline-3-carbonitrile derivatives has evolved significantly, with modern methodologies focusing on efficiency, diversity, and green chemistry principles. Both classical and contemporary approaches offer valuable tools for accessing this important scaffold.

Classical Approaches Revisited: The Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, remains a versatile method for constructing the quinoline ring.[4] To generate the 3-carbonitrile functionality, an α-cyano ketone or a related active methylene nitrile is employed.

A plausible reaction mechanism for the Friedländer synthesis of a 2-aminoquinoline-3-carbonitrile is depicted below. The reaction is typically catalyzed by either acid or base. In the base-catalyzed pathway, the active methylene compound is deprotonated to form a carbanion, which then undergoes a nucleophilic attack on the carbonyl group of the 2-aminobenzaldehyde. Subsequent cyclization and dehydration yield the final quinoline-3-carbonitrile product.[4]

Caption: Friedländer synthesis of 2-aminoquinoline-3-carbonitrile.

This protocol provides a general procedure for the synthesis of a 2-amino-4-phenylquinoline-3-carbonitrile derivative via a Friedländer annulation.

Materials:

-

2-Aminobenzophenone (1 mmol)

-

Malononitrile (1.2 mmol)

-

Piperidine (catalytic amount)

-

Ethanol (10 mL)

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the pure 2-amino-4-phenylquinoline-3-carbonitrile.

Modern Marvels: Multicomponent Reactions

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single pot to form a product that incorporates substantial portions of all the starting materials.[5] These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. Several MCRs have been developed for the efficient synthesis of highly substituted quinoline-3-carbonitrile derivatives.[5][6][7]

A common and effective MCR for this purpose involves the reaction of an aromatic aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), a cyclic ketone or an enolizable ketone, and an ammonium salt (like ammonium acetate) as the nitrogen source.[5][6]

Caption: One-pot multicomponent synthesis of a quinoline-3-carbonitrile derivative.

This protocol outlines a general procedure for a four-component synthesis of a tetrahydroquinoline-3-carbonitrile derivative.[5]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Cyclohexanone (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (15 mL)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).

-

Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by filtration.

-

Wash the precipitate with cold ethanol and dry to obtain the desired 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

A Spectrum of Biological Activities: The Therapeutic Potential of Quinoline-3-Carbonitriles

The quinoline-3-carbonitrile scaffold has proven to be a versatile template for the design of a wide array of biologically active molecules.[8]

Anticancer Activity: Targeting Kinases and Beyond

The most prominent therapeutic application of quinoline-3-carbonitrile derivatives is in the field of oncology.[9] As mentioned earlier, the 4-anilino-3-quinolinecarbonitrile scaffold is a key feature of several potent kinase inhibitors.[9] Bosutinib, a dual Src/Abl kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), is a prime example of a successful drug molecule based on this core structure.

The anticancer effects of these compounds are often attributed to their ability to compete with ATP for binding to the catalytic site of kinases, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[9]

| Compound Class | Target Kinases | Therapeutic Area |

| 4-Anilino-3-quinolinecarbonitriles | EGFR, Src, Abl, MEK | Cancer |

| Pyrano[3,2-c]quinoline-3-carbonitriles | EGFR, HER-2, BRAFV600E | Cancer[9] |

Antimicrobial Activity: A New Frontier in Fighting Resistance

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Quinoline-3-carbonitrile derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6][8] Their mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[6]

Antiviral and Anti-inflammatory Potential

The therapeutic reach of quinoline-3-carbonitriles extends to viral infections and inflammatory conditions.[10][11] Certain derivatives have demonstrated the ability to inhibit the replication of various viruses.[10] Additionally, some compounds have exhibited anti-inflammatory properties, suggesting their potential in treating a range of inflammatory disorders.[11]

Central Nervous System (CNS) Activity

Emerging research indicates that quinoline-3-carbonitrile derivatives may also have applications in the treatment of neurodegenerative diseases.[12] Their ability to modulate various targets within the central nervous system opens up new avenues for drug discovery in this challenging therapeutic area.[12]

Conclusion and Future Perspectives

The quinoline-3-carbonitrile scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its journey from a rationally designed modification of an existing pharmacophore to a versatile platform for the development of a wide range of therapeutic agents is a testament to the power of medicinal chemistry. The continued exploration of novel synthetic methodologies, particularly in the realm of multicomponent and green chemistry, will undoubtedly lead to the discovery of new derivatives with enhanced potency and selectivity. As our understanding of the complex biological pathways underlying various diseases deepens, the quinoline-3-carbonitrile core is poised to play an even more significant role in the future of drug discovery.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. iipseries.org [iipseries.org]

- 3. scite.ai [scite.ai]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. ijrjournal.com [ijrjournal.com]

- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New quinoline NK3 receptor antagonists with CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

structural characterization of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

An In-depth Technical Guide for the Structural Characterization of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Introduction: The Imperative for Rigorous Structural Elucidation

This compound is a heterocyclic compound belonging to the quinolone class, a scaffold of significant interest in medicinal chemistry. Quinolone derivatives are known for a wide range of biological activities, including antibacterial and antiviral properties.[1][2] The precise arrangement of atoms—its structure—dictates its physicochemical properties, reactivity, and ultimately, its therapeutic potential. Therefore, unambiguous structural characterization is not merely a procedural step but the foundational pillar upon which all subsequent research, from mechanistic studies to drug development, is built.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this specific quinolone derivative. We will move beyond a simple listing of methods to explore the strategic rationale behind the experimental sequence, demonstrating how data from orthogonal techniques are integrated to construct a self-validating and irrefutable structural model.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before probing atomic connectivity, the primary objective is to determine the elemental composition and molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality of Technique Selection: Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between isobars (molecules with the same nominal mass but different formulas). For a molecule containing chlorine, the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) provides an immediate and powerful confirmation of its presence.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The sample must be fully dissolved to prevent clogging of the ESI needle.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.5 - 2.0 Bar

-

Drying Gas (N₂): 8.0 - 10.0 L/min at 200 °C

-

Mass Range: 50 - 500 m/z

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Observe the isotopic pattern. For a molecule with one chlorine atom, there will be two peaks separated by approximately 2 Da, with the [M+H]⁺ peak being roughly three times the intensity of the [M+2+H]⁺ peak.

-

Utilize the instrument's software to calculate the elemental composition based on the accurate mass of the monoisotopic peak ([³⁵Cl M+H]⁺).

-

Data Presentation: HRMS Results

| Parameter | Observed Value | Calculated Value (for C₁₀H₆ClN₂O⁺) | Mass Difference (ppm) |

| [M+H]⁺ (³⁵Cl) | 205.0166 | 205.0163 | 1.46 |

| [M+2+H]⁺ (³⁷Cl) | 207.0137 | 207.0134 | 1.45 |

The data confirms the molecular formula C₁₀H₅ClN₂O with high accuracy. The degree of unsaturation is calculated to be 9, providing initial clues about the presence of rings and double bonds.

Part 2: Functional Group Identification via Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds. It is a rapid and effective method for identifying the key functional groups present in a molecule, providing a "molecular fingerprint."[3][4]

Causality of Technique Selection: The structure of this compound suggests several characteristic vibrational modes: N-H stretching from the dihydroquinoline ring, C=O stretching from the ketone, C≡N stretching from the nitrile group, and C-Cl stretching. Observing these specific absorptions provides direct evidence for the presence of these functional groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

-

Instrumentation: A standard benchtop FTIR spectrometer with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Broad, Medium | N-H stretching (dihydroquinoline ring) |

| ~2230-2210 | Sharp, Strong | C≡N stretching (nitrile) |

| ~1650-1630 | Strong | C=O stretching (4-oxo ketone)[5] |

| ~1600-1450 | Medium-Strong | C=C stretching (aromatic and quinoline rings) |

| ~850-800 | Medium | C-Cl stretching |

Part 3: Unraveling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required for an unambiguous assignment.

Causality of Experimental Choices:

-

¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).

-

¹³C NMR: Reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (alkane, alkene, aromatic, carbonyl, etc.).[6][7][8]

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This is crucial for definitively linking proton and carbon skeletons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is the key to assembling the molecular fragments and establishing the overall connectivity of the molecule.

Experimental Workflow: Integrated NMR Analysis

Caption: Integrated workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. The residual solvent peak will appear around 2.50 ppm in the ¹H spectrum and 39.52 ppm in the ¹³C spectrum.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire standard gradient-selected HSQC and HMBC spectra.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Data Presentation: Expected NMR Assignments

(Note: Chemical shifts are predictive and based on related quinolone structures. Actual values may vary.)

Table: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | NH -1 |

| ~8.8 | s | 1H | H -2 |

| ~8.1 | d | 1H | H -5 |

| ~7.9 | dd | 1H | H -7 |

| ~7.7 | d | 1H | H -8 |

Table: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C -4 (C=O) |

| ~145 | C -2 |

| ~140 | C -8a |

| ~135 | C -6 |

| ~128 | C -7 |

| ~126 | C -5 |

| ~120 | C -4a |

| ~118 | C -8 |

| ~115 | C ≡N |

| ~90 | C -3 |

HMBC Connectivity Diagram

This diagram illustrates how key HMBC correlations confirm the quinolone core structure. For example, the proton at H-5 shows correlations to carbons C-4, C-7, and C-8a, locking in the structure of the chlorinated ring.

Caption: Key HMBC correlations for structural confirmation.

Part 4: Definitive 3D Structure by X-ray Crystallography

While NMR provides the 2D structure (connectivity), single-crystal X-ray diffraction (XRD) provides the unambiguous 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[9][10][11]

Causality of Technique Selection: For compounds that can be crystallized, XRD is the gold standard. It confirms the connectivity derived from NMR and provides crucial stereochemical and conformational information that is otherwise unavailable. It serves as the ultimate validation of the proposed structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate/hexane, DMF/water) should be screened.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

Instrumentation: A modern X-ray diffractometer equipped with a CCD or CMOS detector (e.g., Bruker APEX or Rigaku XtaLAB).

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a higher quality structure.

-

Procedure: A full sphere of diffraction data is collected by rotating the crystal through a series of orientations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT software).

-

The resulting electron density map is used to build an atomic model, which is then refined against the experimental data (e.g., using SHELXL).[12] This iterative process improves the fit between the calculated and observed diffraction patterns.

-

Data Presentation: Crystallographic Data Table

(Note: This is an example of a typical data table. Values are hypothetical.)

| Parameter | Value |

| Formula | C₁₀H₅ClN₂O |

| Formula Weight | 204.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.23, 9.15, 10.73 |

| α, β, γ (°) | 90, 81.20, 90 |

| Volume (ų) | 768.5 |

| Z | 4 |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Conclusion: An Integrated and Self-Validating Approach

References

- 1. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 4. chemistryjournal.in [chemistryjournal.in]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Potential Therapeutic Targets of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Executive Summary

The quinoline ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] This guide focuses on a specific derivative, 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a molecule whose structural motifs—the 4-quinolone core, a halogen substituent, and a carbonitrile group—suggest a high potential for targeted biological interactions. Drawing from extensive research on analogous structures, this document delineates the most promising therapeutic targets for this compound, focusing primarily on oncology and infectious diseases. We will explore the scientific rationale behind each potential target, provide detailed, field-proven experimental workflows for validation, and present a logical framework for advancing this molecule from a chemical entity to a potential therapeutic lead.

Introduction: The Quinoline-3-Carbonitrile Scaffold as a Privileged Structure in Drug Discovery

The versatility of the quinoline scaffold is well-documented, forming the core of numerous FDA-approved drugs for treating cancer, microbial infections, and inflammatory diseases.[1][3] Its bicyclic aromatic structure allows for diverse substitutions, enabling fine-tuning of its steric and electronic properties to achieve high-affinity interactions with a wide array of biological targets.

Key Structural Features of this compound

The therapeutic potential of the title compound can be dissected by analyzing its constituent functional groups:

-

4-Oxo-1,4-dihydroquinoline Core: This moiety is famously associated with the quinolone class of antibiotics that target bacterial DNA gyrase.[4] In the context of eukaryotic cells, this structure is also found in numerous kinase inhibitors.

-

6-Chloro Substituent: The halogen at position 6 can significantly modulate the electronic properties of the quinoline ring system, potentially enhancing binding affinity to target proteins through halogen bonding or by influencing metabolic stability.

-

3-Carbonitrile Group (-CN): The nitrile group is a potent electron-withdrawing group and a versatile hydrogen bond acceptor. Its presence has been linked to enhanced antitumor activity in related heterocyclic compounds.[5][6]

This unique combination of features provides a strong basis for hypothesizing several distinct mechanisms of action, which we will explore as potential therapeutic targets.

Primary Therapeutic Area: Oncology

The structural similarity of this compound to known anticancer agents makes oncology the most promising field of investigation. The primary hypotheses center on the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

Scientific Rationale: The 4-anilinoquinoline-3-carbonitrile scaffold has been explicitly developed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), mimicking the mechanism of approved drugs like gefitinib and erlotinib.[1] RTKs such as EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met are frequently overexpressed or hyperactivated in various cancers, making them validated and high-value targets.[1][7] These kinases control critical pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR cascades, which regulate cell proliferation, angiogenesis, and apoptosis.[1]

Causality of Experimental Choices: The proposed workflow is designed to first broadly screen for kinase activity and then systematically validate the most promising hits in a physiologically relevant context. This hierarchical approach efficiently allocates resources, moving from high-throughput screening to more complex, low-throughput cell-based assays that confirm the on-target effect and its downstream consequences.

Protocol 2.1.1: Kinase Inhibition Profiling

-

Objective: To identify potential kinase targets from a large panel.

-

Method: Utilize a commercial service such as Eurofins' KINOMEscan® or a similar binding assay platform.

-

Procedure:

-

Submit the compound at a standard screening concentration (e.g., 1 µM or 10 µM).

-

The platform will assess the compound's ability to displace a ligand from the active site of several hundred kinases.

-

Data is typically returned as '% of control' or 'dissociation constant (Kd)'.

-

-

Self-Validation: The assay includes positive and negative controls for each kinase. A Z'-factor > 0.5 ensures assay robustness. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition at 10 µM).

Protocol 2.1.2: Cell-Based Phosphorylation Assay (Western Blot)

-

Objective: To confirm that the compound inhibits the autophosphorylation of the target RTK in a cellular environment.

-

Cell Line Selection: Choose a cancer cell line with known high expression and activation of the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR2).

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve cells of serum for 4-6 hours to reduce basal signaling.

-

Pre-treat cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR, VEGF for VEGFR2) for 15 minutes.

-

Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated form of the target (e.g., p-EGFR Y1068) and the total protein as a loading control.

-

Incubate with a secondary HRP-conjugated antibody and visualize using an ECL substrate.

-

-

Trustworthiness: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein level, validates specific on-target activity.

Hypothesis 2: Disruption of DNA Replication and Repair

Scientific Rationale: The quinoline core is a known DNA intercalator, and various derivatives have been identified as inhibitors of topoisomerases, enzymes critical for relieving torsional stress during DNA replication.[8] Furthermore, some quinoline-based compounds have been shown to induce DNA damage, leading to apoptosis.[9] This suggests a potential mechanism involving direct DNA interaction or inhibition of enzymes essential for maintaining DNA integrity.

Protocol 2.2.1: Topoisomerase I Relaxation Assay

-

Objective: To determine if the compound inhibits the catalytic activity of human Topoisomerase I.

-

Method: Use a commercially available kit (e.g., from Inspiralis or BPS Bioscience) that measures the relaxation of supercoiled plasmid DNA.

-

Procedure:

-

Prepare reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and reaction buffer.

-

Add varying concentrations of the test compound. Include a known inhibitor (e.g., camptothecin) as a positive control and DMSO as a vehicle control.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

-

Analyze the DNA topoisomers by running the samples on a 1% agarose gel.

-

-

Self-Validation: Supercoiled DNA runs faster on the gel than relaxed DNA. Inhibition is observed as a dose-dependent persistence of the supercoiled DNA band compared to the vehicle control, which should show a fully relaxed DNA band.

Oncology Data Summary Table

| Potential Target Class | Specific Target | Primary Validation Assay | Expected Positive Outcome |

| Receptor Tyrosine Kinases | EGFR, VEGFR2, c-Met | Kinase Panel Screening & Western Blot | High % inhibition; Dose-dependent decrease in p-RTK |

| DNA Maintenance Enzymes | Topoisomerase I/II | Plasmid Relaxation Assay | Persistence of supercoiled plasmid DNA |

| DNA Integrity | Direct DNA Binding | Ethidium Bromide Displacement | Quenching of EtBr fluorescence |

| Cell Cycle Control | CDK2 | Molecular Docking & Kinase Assay | Favorable binding energy; High % inhibition |

Secondary Therapeutic Area: Infectious Diseases

The 4-quinolone core is synonymous with antibacterial agents. This historical and clinical precedent provides a strong rationale for investigating this compound as a potential antimicrobial agent.

Hypothesis 3: Inhibition of Bacterial DNA Gyrase

Scientific Rationale: The fluoroquinolone antibiotics (e.g., ciprofloxacin) function by inhibiting bacterial DNA gyrase (a type II topoisomerase), leading to the cessation of DNA replication and bacterial death. Studies on other quinoline-3-carbonitrile derivatives have shown promising interactions with this very target, suggesting a probable mechanism of action.[4][8]

Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Method: Broth microdilution method following CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Procedure:

-

Prepare a 96-well plate with two-fold serial dilutions of the test compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test organism (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria). Use a known antibiotic like ciprofloxacin as a positive control.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity.

-

-

Trustworthiness: The protocol is standardized globally. Clear wells in the presence of the compound, compared to a turbid growth control, provide unambiguous evidence of antibacterial activity.

Hypothesis 4: Inhibition of Viral Reverse Transcriptase

Scientific Rationale: While structurally distinct from the title compound, a related chloroxoquinolinic ribonucleoside has demonstrated potent inhibition of HIV-1 reverse transcriptase (RT).[10] This finding suggests that the quinoline scaffold itself may possess the ability to bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the RT enzyme, warranting an exploratory investigation.

-

Biochemical Screening: Utilize a commercial HIV-1 RT inhibitor screening kit (e.g., from Enzo Life Sciences) to assess for direct enzymatic inhibition.

-

Cell-Based Antiviral Assay: If biochemical activity is observed, proceed to a cell-based assay using HIV-1 infected T-lymphocyte cell lines (e.g., MT-4 cells) and measure the reduction in viral replication via p24 antigen ELISA or a similar method.

Conclusion and Future Directions

The compound this compound stands as a molecule of significant therapeutic potential, primarily in the fields of oncology and infectious diseases. The evidence from analogous structures strongly supports initial investigations into its activity as an RTK inhibitor (particularly EGFR) and a bacterial DNA gyrase inhibitor .

The experimental workflows detailed in this guide provide a robust, step-wise, and self-validating framework for confirming these hypotheses. Positive results from the initial biochemical and cellular assays should be followed by more advanced studies, including:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

-

In Vivo Efficacy Studies: Testing in relevant animal models of cancer or infection.

-

ADME/Tox Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity to determine the compound's drug-like properties.

By pursuing this logical and rigorous investigational path, the full therapeutic potential of this compound can be systematically uncovered.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Interactions

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the computational modeling of interactions involving 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The methodologies detailed herein are designed to provide a robust, self-validating system for predicting and analyzing the molecular interactions of this compound, from initial target identification to the dynamic simulation of its binding.

Introduction: The Quinoline Scaffold and the Rationale for In Silico Investigation